molecular formula C25H33N3O5S B6494136 N'-(2-methoxyphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898446-36-1

N'-(2-methoxyphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B6494136
CAS No.: 898446-36-1
M. Wt: 487.6 g/mol
InChI Key: AMOKIOPYMDKQIV-UHFFFAOYSA-N
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Description

N'-(2-methoxyphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C25H33N3O5S and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.21409234 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of F2571-0343 are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

F2571-0343 interacts with its targets, the alpha1-adrenergic receptors, by acting as an antagonist . This means it binds to these receptors and blocks their activation, preventing the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The interaction of F2571-0343 with alpha1-adrenergic receptors affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .

Pharmacokinetics

The pharmacokinetics of F2571-0343 involves its absorption, distribution, metabolism, and excretion (ADME) . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The antagonistic action of F2571-0343 on alpha1-adrenergic receptors results in the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for conditions such as hypertension, benign prostate hyperplasia, and certain neurological conditions .

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S/c1-17-15-18(2)23(19(3)16-17)34(31,32)28-14-8-7-9-20(28)12-13-26-24(29)25(30)27-21-10-5-6-11-22(21)33-4/h5-6,10-11,15-16,20H,7-9,12-14H2,1-4H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOKIOPYMDKQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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